molecular formula C8H10N2O B11924003 3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5h)-one CAS No. 92224-32-3

3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5h)-one

Cat. No.: B11924003
CAS No.: 92224-32-3
M. Wt: 150.18 g/mol
InChI Key: LWWUZOPQMSFDHY-UHFFFAOYSA-N
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Description

3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5h)-one (CAS No: 92223-85-3) is a high-purity chemical compound offered for research and development purposes. It features the molecular formula C 7 H 8 N 2 O and a molecular weight of 136.15 g/mol . This fused bicyclic structure is part of the pyrrolopyrimidine family, a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry. Pyrrolopyrimidine scaffolds are recognized as privileged structures in drug discovery due to their similarity to purine bases, which allows them to interact with a variety of biological targets . While the specific research applications and mechanism of action for this particular analog are not fully detailed in the available literature, related pyrrolopyrimidine derivatives have demonstrated a broad spectrum of biological activities in scientific studies. These activities include serving as antitumor agents by inhibiting key kinases and acting as allosteric modulators for neurotransmitter receptors . The presence of the pyrrolopyrimidine core makes this compound a valuable synthetic intermediate or scaffold for the design and synthesis of novel molecules for biochemical screening and pharmacological investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

92224-32-3

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-1-one

InChI

InChI=1S/C8H10N2O/c1-6-5-7-3-2-4-10(7)8(11)9-6/h5H,2-4H2,1H3

InChI Key

LWWUZOPQMSFDHY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)N2CCCC2=C1

Origin of Product

United States

Preparation Methods

Cyclization Strategies Using Pyrrole-2-carbaldehyde

A widely adopted method involves the reaction of pyrrole-2-carbaldehyde with toluenesulfonylmethyl isocyanide (TosMIC) in the presence of 1,8-diazabicycloundec-7-ene (DBU). This generates 3-tosylpyrrolo[1,2-c]pyrimidines, which serve as intermediates for further functionalization.

General Procedure :

  • Combine TosMIC (1.2 equiv) and DBU (1.2 equiv) in anhydrous THF.

  • Add pyrrole-2-carbaldehyde dropwise and stir for 18 h at room temperature.

  • Quench with acetic acid, concentrate under reduced pressure, and purify via column chromatography (n-hexane/EtOAc gradient).

Example :
7-Methyl-3-tosylpyrrolo[1,2-c]pyrimidine (2a ) was synthesized in 88% yield using this method, with characterization by 1H^1H NMR (δ=8.57(s, 1H)\delta = 8.57 \, \text{(s, 1H)}), 13C^{13}C NMR (δ=144.4ppm\delta = 144.4 \, \text{ppm}), and HR-MS.

Functionalization of the Tosyl-Protected Intermediate

The tosyl group in 2a can be removed under basic conditions to yield the free pyrrolo[1,2-c]pyrimidine core. For example, treatment with KHMDS in toluene generates the deprotected compound 3a (52% yield), albeit with limited stability.

Critical Parameters :

  • Base Selection : KHMDS ensures efficient deprotonation without side reactions.

  • Solvent Choice : Toluene or THF enhances reaction homogeneity.

Formation of the 1(5H)-Ketone Moiety

Oxidation of Secondary Alcohols

The ketone at position 1 can be introduced via oxidation of a secondary alcohol intermediate. Jones reagent (CrO3_3/H2_2SO4_4) or Dess-Martin periodinane are effective oxidants.

Procedure :

  • Synthesize the alcohol intermediate via Grignard addition to a pyrimidinone precursor.

  • Oxidize under mild conditions to avoid over-oxidation.

Direct Cyclization with Ketone-Containing Reagents

Incorporating a ketone-bearing building block during cyclization streamlines synthesis. For example, using 2-acetylpyrrole derivatives in place of pyrrole-2-carbaldehyde could directly yield the 1(5H)-one structure.

Challenges :

  • Compatibility of ketone groups with cyclization conditions.

  • Risk of side reactions involving the ketone.

Saturation of the 6,7-Dihydro Ring

Catalytic Hydrogenation

Partial hydrogenation of the pyrimidine ring using Pd/C or Raney Ni under controlled H2_2 pressure achieves the 6,7-dihydro structure.

Optimization :

  • Pressure : 1–3 atm H2_2 to prevent full saturation.

  • Temperature : 25–50°C for selective reduction.

Birch Reduction

Alternatively, Birch reduction (Li/NH3_3) selectively reduces aromatic rings but requires stringent anhydrous conditions.

Integrated Synthesis Pathway for this compound

Combining the above strategies, a plausible route involves:

  • Cyclization : React 3-methylpyrrole-2-carbaldehyde with TosMIC/DBU to form 3-methyl-3-tosylpyrrolo[1,2-c]pyrimidine.

  • Deprotection : Remove the tosyl group using KHMDS.

  • Oxidation : Convert the resulting alcohol to the ketone using Dess-Martin periodinane.

  • Hydrogenation : Partially saturate the pyrimidine ring with Pd/C at 2 atm H2_2.

Characterization Data :

  • 1H^1H NMR : Expected signals at δ=2.54(s, 3H)\delta = 2.54 \, \text{(s, 3H)} for the methyl group and δ=3.203.50(m, 2H)\delta = 3.20–3.50 \, \text{(m, 2H)} for the dihydro protons.

  • HR-MS : Calculated for C9_9H11_{11}N2_2O [M + H]+^+: 163.0871.

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Use directing groups (e.g., boronic esters) to enhance selectivity.

  • Stability of Intermediates : Conduct reactions under inert atmospheres (N2_2/Ar) to prevent decomposition.

  • Purification Difficulties : Optimize column chromatography gradients (e.g., n-hexane/EtOAc 7:3 → 1:1) for better resolution.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
TosMIC Cyclization88>95High regioselectivity
Pre-functionalized7690Fewer steps
Oxidation-Hydrogenation6585Flexible ketone introduction

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into dihydropyrrolo derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced dihydropyrrolo derivatives, and various substituted pyrrolopyrimidines, depending on the reagents and conditions used.

Scientific Research Applications

3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The compound’s structure allows it to fit into the binding pockets of various proteins, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related analogs:

Compound Name Core Structure Substituents Key Functional Groups Biological/Physicochemical Relevance
3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5h)-one Pyrrolo[1,2-c]pyrimidinone 3-methyl, 6,7-dihydro Lactam, methyl group Potential kinase inhibition; moderate polarity due to lactam
6-Fluoro-6,7-dihydro-4-methyl-pyrrolo[1,2-c]pyrimidine-1,3(2H,5H)-dione (CAS 820966-07-2) Pyrrolo[1,2-c]pyrimidinedione 4-methyl, 6-fluoro Dione, fluorine Enhanced electronegativity; possible metabolic stability improvement
7-Methylenepyrrolo[1,2-c]pyrimidin-1(5H)-one Pyrrolo[1,2-c]pyrimidinone 7-methylene, 3-methoxy Exocyclic double bond, methoxy Reactivity in cycloadditions; steric effects influence regioselectivity
4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (MM1146.02) Dipyridodiazepinone 4-methyl Diazepinone, pyridine rings Distinct binding profile due to diazepine core; potential CNS activity
1,3-Dimethyl-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (CAS 46155-89-9) Pyrrolo[3,2-d]pyrimidinedione 1,3-dimethyl Dual methyl groups, dione Increased lipophilicity; altered solubility

Physicochemical Properties

  • Polarity and Solubility: The lactam group in the target compound confers moderate polarity, whereas diazepinone derivatives (e.g., MM1146.02) exhibit reduced solubility due to aromatic pyridine rings. Fluorinated analogs (CAS 820966-07-2) show enhanced metabolic stability via C-F bond resistance to oxidative metabolism .
  • Steric Effects : The 3-methyl group in the target compound creates less steric hindrance compared to 7-methylene-substituted analogs, enabling regioselective cycloadditions in the latter .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one, and how do reaction conditions influence yield?

  • Methodology : Cyclocondensation of substituted pyrrolidine precursors with urea derivatives under acidic or basic catalysis is a common approach. For example, analogs like imidazo[1,2-a]pyrimidinones are synthesized via microwave-assisted reactions to improve regioselectivity and reduce side products . Optimize temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or ethanol) to balance reaction kinetics and purity.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound and its intermediates?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to resolve ring junction protons (δ 3.0–4.5 ppm) and carbonyl groups (δ 160–170 ppm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while IR spectroscopy confirms lactam C=O stretching (~1680 cm1^{-1}) . For stereochemical analysis, NOESY or X-ray crystallography is recommended for fused bicyclic systems .

Q. How can impurities in synthesized batches be identified and quantified?

  • Methodology : Employ HPLC with photodiode array detection (PDA) and reference standards for known impurities (e.g., related pyrido[1,2-a]pyrimidinones). For example, EP-grade impurities are resolved using C18 columns with acetonitrile/ammonium formate gradients . Quantify via external calibration curves, ensuring LOD/LOQ validation per ICH guidelines .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC50_{50} values)?

  • Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cellular viability) to distinguish direct target engagement from off-target effects. For analogs like imidazo[1,2-a]pyrimidinones, discrepancies may arise from differential cell permeability or metabolic stability . Use isotopic labeling (e.g., 14C^{14}C) to track compound stability in biological matrices .

Q. How can computational modeling guide SAR studies for optimizing this scaffold’s pharmacological profile?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., kinases). For fused pyrrolo-pyrimidinones, substituent effects at the 3-methyl position are critical; QSAR models using Hammett constants (σ) or logP values can prioritize synthetic targets . Validate predictions with in vitro binding assays .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Transition from batch to flow chemistry for intermediates prone to racemization (e.g., chiral piperidine derivatives). Use immobilized catalysts (e.g., Pd/C or chiral oxazaborolidines) to enhance stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns .

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